1,2-O-Isopropylidene-D-glucofuranose
Overview
Description
1,2-O-Isopropylidene-D-glucofuranose is a derivative of glucose that has been modified to include an isopropylidene group, which protects the hydroxyl groups on the first and second carbons of the sugar molecule. This modification makes the molecule more hydrophobic and alters its reactivity, making it a useful intermediate in organic synthesis, particularly in the synthesis of other sugar derivatives and polymers .
Synthesis Analysis
The synthesis of 1,2-O-Isopropylidene-D-glucofuranose and its derivatives has been explored in various studies. For instance, the compound has been synthesized as a precursor for both 6-O-alkyl and 6-O-glycidyl-D-glucose amphiphiles, which exhibit liquid-crystalline properties . Efficient synthesis has also been achieved through lipase-catalyzed esterification in an organic solvent system, demonstrating the potential for enzymatic methods in its production . Additionally, the synthesis of diastereoisomeric derivatives has been reported, providing insight into the stereochemical outcomes of certain synthetic routes .
Molecular Structure Analysis
The molecular structure of 1,2-O-Isopropylidene-D-glucofuranose has been studied through various analytical techniques, including X-ray structural analysis. This analysis has revealed the configuration of the glucose backbone and the formation of specific cyclic structures in some of its derivatives . The conformational aspects of diastereoisomeric derivatives have also been investigated, providing evidence from nuclear Overhauser effects and other spectroscopic data .
Chemical Reactions Analysis
1,2-O-Isopropylidene-D-glucofuranose undergoes a range of chemical reactions. It can be polymerized through cationic and anionic mechanisms to produce polymers with varying properties . Hydrogenolysis of the compound has been shown to yield a variety of products, including hexanediols and hexanetriols, indicating the reactivity of the isopropylidene group under certain conditions . Additionally, oxidation reactions have been explored, yielding different cleavage products depending on the oxidizing agent used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-O-Isopropylidene-D-glucofuranose and its derivatives are influenced by the protective isopropylidene group. The compound's hydrophobicity has been enhanced, which is beneficial for reactions in organic solvents . The polymerization of the compound leads to materials with specific rotations that vary with the polymerization conditions, indicating the influence of synthesis parameters on the physical properties of the resulting polymers . The reactivity of the compound in various chemical reactions also highlights its versatility as a chemical intermediate .
Scientific Research Applications
Hydrolysis and Product Formation
1,2-O-Isopropylidene-D-glucofuranose, when subjected to mild acid hydrolysis, yields d-glucose and a novel anhydro sugar, 2,5-anhydro-l-idose. This finding highlights its utility in generating new sugar compounds (Dekker & Hashizume, 1958).
Hydrogenolysis Process
Hydrogenolysis of 1,2-O-Isopropylidene-D-glucofuranose at specific conditions leads to the production of various hexanols and hexanetetrols, showcasing its role in diverse chemical transformations (Gorin & Perlin, 1958).
Polymerization
This compound can be polymerized using Lewis acids like boron trifluoride. This process results in a highly branched polymer with interesting molecular weight properties, indicating its potential in polymer science (Whistler & Seib, 1966).
Precursor for Amphiphilic Compounds
It serves as a precursor for synthesizing amphiphiles, substances that have both hydrophilic and hydrophobic properties. This application is significant in the development of liquid-crystalline properties (Vanbaelinghem et al., 1998).
Reagents in Glucose Transport
1,2-O-Isopropylidene-D-glucofuranose is used to prepare affinity and photoaffinity reagents for studying glucose transport in human erythrocytes, highlighting its utility in biochemical research (Ramjeesingh & Kahlenberg, 1977).
properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCXQKYCBBHAH-OZRXBMAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885054 | |
Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-O-Isopropylidene-alpha-D-glucofuranose | |
CAS RN |
18549-40-1 | |
Record name | 1,2-O-Isopropylidene-α-D-glucofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18549-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-O-Isopropylidene-D-glucofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018549401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-O-isopropylidene-α-D-glucofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.